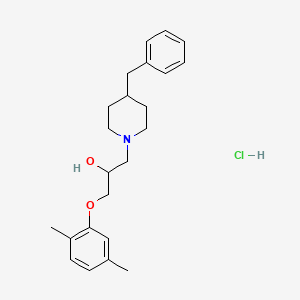
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32ClNO2 and its molecular weight is 389.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride is a compound that has garnered attention due to its potential neuropharmacological effects. This article synthesizes available research findings regarding its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a benzyl group, and a phenoxy moiety. Its chemical formula is C20H28ClN with a molecular weight of approximately 335.90 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Interaction with Receptors
Research indicates that compounds similar to this compound often exhibit significant binding affinities to sigma receptors. A study on related piperidine derivatives showed high selectivity for sigma-1 receptors, which are implicated in various neurological functions and disorders .
| Receptor Type | Binding Affinity (Ki, nM) | Selectivity |
|---|---|---|
| Sigma-1 | 3.90 | High |
| Sigma-2 | 240 | Low to Moderate |
The binding affinity data suggests that this compound may be developed as a potential radiotracer for imaging studies related to neurological conditions.
Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective properties. For instance, benzylpiperidine derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Lewy Body Dementia . The mechanism of action is believed to involve the modulation of neurotransmitter systems and inhibition of monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters like serotonin and dopamine .
Study on Neurodegeneration
A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on neurodegeneration models. The results indicated that treatment with the compound led to significant reductions in neuronal cell death and improved cognitive function in animal models . The study highlighted the potential for these compounds in therapeutic applications for neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-18-8-9-19(2)23(14-18)26-17-22(25)16-24-12-10-21(11-13-24)15-20-6-4-3-5-7-20;/h3-9,14,21-22,25H,10-13,15-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPVMFFRUWQVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













